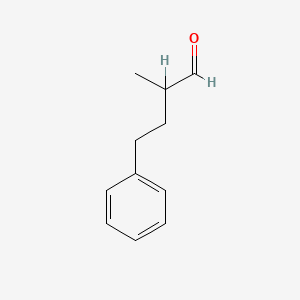

2-Methyl-4-phenylbutanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFLIPVJQTWXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866005 | |

| Record name | Benzenebutanal, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Earthy musty but sweet floral aroma | |

| Record name | 2-Methyl-4-phenylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1450/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-4-phenylbutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4-phenylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1450/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0975 | |

| Record name | 2-Methyl-4-phenylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1450/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40654-82-8 | |

| Record name | α-Methylbenzenebutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40654-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040654828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanal, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanal, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-phenylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PHENYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E564V2EQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-phenylbutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within Branched Aldehyde Chemistry

Branched aldehydes, as a class of organic compounds, are crucial building blocks in organic synthesis. Their importance stems from the stereogenic center often created at the branch point, which is fundamental in the synthesis of chiral molecules. The hydroformylation of olefins, a major industrial process, is a primary route to aldehydes. sioc-journal.cngoogle.com This reaction can produce both linear and branched aldehydes, with the regioselectivity being a key area of research. researchgate.netacs.org

The synthesis of 2-Methyl-4-phenylbutanal is often achieved through the hydroformylation of 3-phenylpropene. google.com This reaction highlights the challenges and opportunities within branched aldehyde chemistry. Controlling the regioselectivity to favor the branched isomer over the linear 4-phenylbutanal (B95494) is a significant focus. Research has shown that the choice of catalyst, ligands, and reaction conditions plays a critical role in determining the ratio of branched to linear products. researchgate.netscholaris.ca For instance, rhodium complexes with specific phosphine (B1218219) or phosphite (B83602) ligands are often employed to steer the reaction towards the desired branched aldehyde. google.comresearchgate.net

Significance in Fine Chemical Synthesis

The aldehyde functional group in 2-Methyl-4-phenylbutanal is highly reactive and serves as a gateway to a variety of other functional groups, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com

One notable application is in the fragrance industry. thegoodscentscompany.com Aldehydes are well-known for their potent and diverse aromas, and this compound and its derivatives are no exception. It is also used in the development of pro-perfume compositions, which are designed to release fragrance compounds over a prolonged period. google.comgoogle.comgoogleapis.com

Furthermore, the chiral nature of this compound makes it a target for asymmetric synthesis. The development of enantiomerically pure forms of this aldehyde is of great interest for the synthesis of biologically active molecules and chiral materials. For example, the (S)-enantiomer of a related compound, (S)-3-benzyl-2-methyl-4-phenylbutanal, has been used in the synthesis of chiral porphyrin imine manganese complexes, which act as catalysts in asymmetric epoxidation reactions. nih.govcolab.ws The synthesis of derivatives of this compound has also been explored for potential anti-inflammatory, analgesic, and antioxidant applications. mdpi.com

Overview of Current Research Trajectories Involving 2 Methyl 4 Phenylbutanal

Stereoselective and Enantioselective Synthesis of this compound

The creation of the stereogenic center at the α-position of this compound requires precise control over the reaction conditions and catalyst design. Both rhodium-catalyzed allylic alkylations and organocatalytic methods have proven effective in achieving high levels of stereoselectivity.

Rhodium-catalyzed asymmetric allylic alkylation (AAA) represents a powerful method for constructing carbon-carbon bonds and setting stereocenters. nih.gov This approach has been successfully applied to the synthesis of α,α-disubstituted aldehydes, including structures related to this compound, by reacting a prochiral aldehyde enolate with an allyl source. nih.govmdpi.com The reaction typically utilizes a rhodium precursor, such as Wilkinson's catalyst [Rh(Cl)(PPh₃)₃], in combination with a chiral phosphite (B83602) ligand and a strong base to generate the nucleophilic enolate. rsc.orgrsc.org

A notable example involves the allylic alkylation of α-branched aldehydes with allyl benzoate. mdpi.com The careful selection of the catalyst system and reaction parameters is critical for achieving high yields and enantioselectivities.

| Catalyst System Component | Role | Example |

| Rhodium Precursor | Forms the active catalytic species | [Rh(Cl)(PPh₃)₃] (Wilkinson's catalyst) |

| Chiral Ligand | Induces enantioselectivity | (R)-BINOL–P(OMe) |

| Base | Generates the aldehyde enolate | Lithium Hexamethyldisilazide (LiHMDS) |

| Additive | Assists in C-O bond cleavage and maintains catalyst environment | N,N′-dimethylpropyleneurea (DMPU) |

The geometry of the enolate intermediate is a critical factor in determining the stereochemical outcome of the allylic alkylation. rsc.org In the rhodium-catalyzed alkylation of α-substituted aldehydes like 2-phenylbutanal, Lithium Hexamethyldisilazide (LiHMDS) is employed as a strong, non-nucleophilic base to deprotonate the aldehyde. nih.govrsc.org Computational and experimental studies have shown that the use of LiHMDS preferentially generates the (Z)-lithium enolate. rsc.orgrsc.org

This selectivity arises from the transition state of the deprotonation step. Noncovalent interactions, such as C–H⋯O interactions between the phenyl group of the aldehyde and its carbonyl oxygen, stabilize the transition state leading to the (Z)-enolate over the one forming the (E)-enolate. rsc.org The solvent and additives, like N,N′-dimethylpropyleneurea (DMPU), also play a role in this process, helping to maintain a specific coordination environment around the lithium ion. rsc.orgresearchgate.netacs.org The formation of the (Z)-enolate is crucial as it directly influences the facial selectivity in the subsequent C-C bond formation. rsc.org

High enantioselectivity in the rhodium-catalyzed allylic alkylation is achieved through the interaction of the (Z)-Li-enolate with the chiral rhodium-π-allyl intermediate. rsc.org The chiral ligand bound to the rhodium center creates a sterically and electronically differentiated environment, forcing the enolate to attack the allyl moiety from a specific face.

Density functional theory (DFT) investigations have elucidated the origin of this stereochemical preference. rsc.org The (Z)-Li-enolate can approach the rhodium-bound allyl group from either its re or si prochiral face. The transition state for the addition to the re face, which leads to the (R)-enantiomer of the product, is found to be significantly lower in energy (by approximately 2.4 kcal/mol) than the transition state for the si face addition. rsc.org This energy difference is attributed to more favorable noncovalent interactions and less steric distortion in the preferred transition state. rsc.org This level of stereochemical control consistently leads to high enantiomeric excess (ee), with experimental values around 92% ee closely matching the computed selectivity of 96% ee. rsc.orgrsc.org The reaction generally proceeds with a net retention of configuration at the reacting center. acs.orgnih.govacs.org

The rhodium-catalyzed asymmetric allylic alkylation is a highly effective strategy for the formation of quaternary stereogenic centers, which are carbon atoms bonded to four different non-hydrogen substituents. nih.govacs.orgnih.gov This is particularly challenging in acyclic systems due to conformational flexibility. nih.gov In the context of synthesizing analogs of this compound, this methodology allows for the direct alkylation of α,α-disubstituted aldehydes. nih.govrsc.org

The process involves the interception of a rhodium-π-allyl intermediate by a (Z)-Li-enolate derived from a prochiral α,α-disubstituted aldehyde. rsc.org This enantiocontrolling C-C bond-forming step directly generates the quaternary stereocenter. The success of this transformation provides a direct and efficient route to acyclic products bearing these complex stereogenic centers with high enantiopurity. nih.govrsc.org

Table of Findings in Rhodium-Catalyzed Allylic Alkylation of 2-Phenylbutanal

| Parameter | Finding | Source |

|---|---|---|

| Enolate Geometry | LiHMDS promotes the Z-selective formation of the lithium enolate. | rsc.org |

| Enantioselectivity | The re face addition of the (Z)-enolate is favored, leading to the (R)-product. | rsc.org |

| Energy Barrier | The transition state for re face attack is 2.4 kcal/mol lower than for si face attack. | rsc.org |

| Experimental ee | ~92% | rsc.org |

| Computed ee | 96% | rsc.org |

Organocatalysis, the use of small chiral organic molecules to catalyze chemical reactions, offers a complementary metal-free approach to the enantioselective synthesis of α-chiral aldehydes. nih.govnih.govacs.org These methods often rely on the formation of transient chiral intermediates, such as enamines or iminium ions, from the aldehyde substrate and the catalyst. unibo.it

Enamine catalysis is a powerful strategy for the α-functionalization of aldehydes. unibo.it In this mechanism, a chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. ub.eduacs.org This chiral enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-functionalized aldehyde and regenerates the catalyst.

This methodology has been applied to the synthesis of (R)-2-methyl-4-phenylbutanal. ub.edu The synthesis starts from 3-phenylpropanal, which undergoes an organocatalytic α-methylation. The reaction utilizes a chiral secondary amine catalyst, such as a derivative of proline, to form a chiral enamine. This enamine then reacts with an electrophilic methylating agent. This approach allows for the direct and enantioselective introduction of the methyl group at the α-position, establishing the key stereocenter of the target molecule. ub.edu This iterative approach can be used to construct multiple stereocenters with high control. ub.edu

Organocatalytic Asymmetric Methodologies

Application of 1,3-Benzodithiolylium Tetrafluoroborate (B81430) in Asymmetric Synthesis

A notable strategy for the enantioselective synthesis of α-methylated aldehydes involves the use of 1,3-benzodithiolylium tetrafluoroborate. ub.edu This reagent serves as an electrophilic source for the α-alkylation of aldehydes through enamine catalysis. ub.edu This method allows for the controlled introduction of a methyl group at the α-position of an aldehyde, a critical step in the synthesis of compounds like this compound. The reaction proceeds via the formation of a chiral enamine from the parent aldehyde and a chiral secondary amine catalyst. Subsequent reaction with 1,3-benzodithiolylium tetrafluoroborate leads to the formation of a dithioacetal, which can then be reduced to the desired α-methylated aldehyde. ub.edu

This approach is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is paramount. For instance, in a synthetic approach towards synthon B of Baulamycin A, a natural product with multiple stereocenters, this organocatalytic α-methylation was a key step. ub.edu The use of 1,3-benzodithiolylium tetrafluoroborate facilitates the construction of the stereogenic center bearing a methyl substituent. ub.edu

| Reagent | Role | Application |

| 1,3-Benzodithiolylium Tetrafluoroborate | Electrophilic α-alkylating agent | Enantioselective α-methylation of aldehydes |

| Chiral Secondary Amine | Catalyst | Formation of chiral enamine intermediate |

Multistep Synthesis of Complex Molecular Architectures Incorporating this compound

The utility of this compound as a chiral building block is demonstrated in its application in the total synthesis of complex natural products. Its defined stereochemistry serves as a crucial starting point for the construction of larger, stereochemically rich molecules.

Total Synthesis of Natural Products: A Case Study with Baulamycin A

Baulamycin A is a natural product that has garnered interest due to its potential as an antibiotic. ub.eduub.edu The total synthesis of Baulamycin A is a challenging endeavor due to the presence of seven stereocenters. ub.eduub.edu The structural elucidation and confirmation of its absolute configuration have been subjects of significant research, with total synthesis playing a pivotal role in this process. ub.edunih.gov

In the retrosynthetic analysis of Baulamycin A, the molecule is often disconnected into smaller, more manageable fragments or synthons. ub.edu One of the key fragments, often referred to as synthon B, contains a challenging array of three stereogenic centers with methyl substituents. ub.edu The synthesis of this synthon relies on the iterative and controlled introduction of these stereocenters.

A synthetic strategy towards this synthon involves the use of an organocatalytic α-methylation of an aldehyde, a reaction that can be conceptually linked to the synthesis of a this compound-like structure. ub.edu The established stereocenter at the α-position of the aldehyde serves as a foundation for subsequent stereocontrolled transformations. While the exact this compound might not be a direct precursor in all published routes, the principles of its asymmetric synthesis are directly applicable to the construction of the key stereogenic centers within the Baulamycin A framework. The synthesis of the complete carbon framework of the proposed structure of Baulamycin A has been achieved using methods such as Evans' aldol (B89426) and Grubbs' cross-metathesis reactions. lookchem.com A flexible and convergent strategy for the stereoselective total synthesis of the reported structure of Baulamycin A has been developed, further underscoring the importance of stereocontrolled fragment synthesis. nih.gov

Iterative Strategies for Stereocenter Construction in Polyketide Scaffolds

The construction of stereocenters in polyketide scaffolds, which are structurally related to this compound, often employs iterative strategies. These methods involve the sequential addition of building blocks to a growing chain, with stereochemical control exerted at each step. While direct synthesis of this compound via this specific polyketide-inspired iterative approach is not extensively detailed in the provided context, the principles of stereocenter construction are fundamental in organic synthesis. Such strategies are crucial for creating complex molecules with defined three-dimensional arrangements, a concept applicable to the synthesis of chiral variants of substituted butanals.

Michael Addition Reactions for Substituted Phenylbutanal Derivatives

The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comwikipedia.org This method is particularly useful for the synthesis of 1,5-dicarbonyl compounds and their derivatives. wikipedia.org The reaction proceeds under thermodynamic control and can be catalyzed by various means, including bases and organocatalysts. organic-chemistry.org

Nucleophilic Addition to Nitro-Olefins in the Synthesis of 2-Methyl-4-nitro-3-phenylbutanals

A significant pathway for synthesizing precursors to substituted phenylbutanals involves the nucleophilic addition of aldehydes to nitro-olefins. mdpi.comethz.ch This Michael addition reaction is a powerful tool for carbon-carbon bond formation. mdpi.com Specifically, the reaction between an aldehyde and a nitro-olefin, such as β-nitrostyrene, yields γ-nitrocarbonyl compounds which are valuable intermediates. ethz.chunizar.es For instance, the reaction of propanal with β-nitrostyrene can produce (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal. ethz.ch

The reaction conditions, including the catalyst and solvent, play a crucial role in the stereochemical outcome, influencing both the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product. unizar.es The resulting γ-nitroaldehydes can then be further transformed, for example, through oxidation of the aldehyde group to a carboxylic acid. mdpi.com

Table 1: Examples of Nucleophilic Addition to Nitro-Olefins

| Aldehyde | Nitro-Olefin | Product | Catalyst/Conditions | Yield/Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Propanal | β-Nitrostyrene | (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal | Diphenylprolinolsilyl ether, 4-NO2C6H4OH | Not specified | ethz.ch |

| Butyraldehyde (B50154) | trans-β-Nitrostyrene | (2R*,3S*)- and (2S*,3S*)-2-ethyl-4-nitro-3-phenylbutanals | Morpholine-based organocatalysts (I-IV), N-methylmorpholine | Quantitative conversion, 90-99% d.e. | frontiersin.org |

| Isovaleraldehyde | β-Nitrostyrene | Product of addition | Pyrrolidine (B122466) pyridine (B92270) conjugate base, 2,4-dinitrobenzenesulfonic acid | Low enantioselectivity, good diastereoselectivity | ethz.ch |

Organocatalytic Variants in Carbon-Carbon Bond Formation

Organocatalysis has emerged as a powerful strategy for asymmetric Michael additions, providing an alternative to metal-based catalysts. google.com Chiral secondary amines, such as derivatives of proline and cinchona alkaloids, are commonly employed to catalyze the addition of aldehydes and ketones to nitro-olefins. ethz.chresearchgate.net These catalysts operate by forming a nucleophilic enamine intermediate with the carbonyl compound. ethz.ch

The mechanism involves the reaction of the organocatalyst with the aldehyde to form an enamine, which then adds to the nitro-olefin in a stereoselective manner. ethz.ch The presence of acidic additives can accelerate the reaction. ethz.ch The stereoselectivity of the reaction is influenced by the structure of the organocatalyst, with different catalysts favoring the formation of different stereoisomers. acs.org For example, morpholine-based organocatalysts have been shown to be highly efficient and stereoselective in the Michael addition of aldehydes to nitroolefins. frontiersin.org

Research has shown that the choice of catalyst and reaction conditions can lead to high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity). unizar.es For instance, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high catalytic efficiency in the Michael addition of various aldehydes and ketones to nitroolefins, achieving up to 98:2 dr and 97% ee. unizar.es

Reactivity Profile of the Aldehyde Moiety

The aldehyde functional group is the primary site for a wide range of chemical transformations, including stereocontrolled reactions and nucleophilic additions.

As an α-branched aldehyde, this compound can be deprotonated or reacted with an amine catalyst to form a reactive enolate or enamine intermediate, respectively. These intermediates are key to a variety of stereocontrolled carbon-carbon bond-forming reactions.

A prominent application of its enolate-equivalent chemistry is in the organocatalytic asymmetric Michael addition to nitroolefins. This reaction is a powerful tool for creating new stereocenters with high fidelity. Chiral amine catalysts, often derived from amino acids or piperazine (B1678402) scaffolds, facilitate the formation of a chiral enamine from this compound. This enamine then attacks the nitroolefin in a stereocontrolled manner. The stereochemical outcome (syn vs. anti) is governed by the geometry of the enamine (E vs. Z) and the catalyst structure. ehu.esmdpi.com For instance, the reaction between α-branched aryl acetaldehydes and nitroolefins promoted by squaric amino acid-derived catalysts proceeds through an E-enolate intermediate to afford products with high syn-diastereoselectivity and enantioselectivity. ehu.es

Research has shown that chiral piperazines can also effectively catalyze the Michael addition of aldehydes to nitroalkenes, yielding γ-nitroaldehydes that are valuable precursors to other biologically relevant molecules. unl.pt Similarly, chiral pyrrolidine units integrated into porous organosilicas have been used to catalyze the Michael addition between butyraldehyde and β-nitrostyrene, producing (2R,3S)-2-methyl-4-nitro-3-phenylbutanal as the major isomer. mdpi.com

| Catalyst System | Reactants | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Squaric Amino Acid Derivative | α-Methyl arylacetaldehyde + β-Aromatic nitroolefin | syn-Michael Adduct | High syn-selectivity | High | ehu.es |

| Chiral Piperazine | Aldehyde + Nitroalkene | γ-Nitroaldehyde | Up to 98:2 | Up to 69% | unl.pt |

| NOH-Pyr-5% on Organosilica | Butyraldehyde + β-Nitrostyrene | (2R,3S)-2-methyl-4-nitro-3-phenylbutanal | - | 82% | mdpi.com |

An advanced stereocontrolled transformation involves the enantioselective α-methylation of aldehydes via enamine catalysis, a process that can be applied to structures like this compound to introduce further complexity. ub.edu

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide array of nucleophiles. Beyond the Michael additions discussed previously, the aldehyde participates in other classical nucleophilic addition reactions. These include reactions with Grignard reagents to form secondary alcohols and aldol condensations to create β-hydroxy aldehydes. smolecule.com

The addition of organometallic reagents like phenylmagnesium bromide to related butanal structures is a common method for synthesizing phenyl-substituted alcohols, which can then be oxidized to the target aldehyde. While specific studies on this compound are tailored, the principles of nucleophilic addition are fundamental to its reactivity profile, making it a precursor for a diverse range of derivatives.

Oxidation and Reduction Pathways in Synthetic Strategies

The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different classes of compounds with distinct properties and applications.

The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-methyl-4-phenylbutanoic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com This pathway is synthetically useful, as demonstrated in studies where (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives were oxidized to their corresponding carboxylic acids. mdpi.comnih.govresearchgate.net The resulting carboxylic acids were then evaluated for biological activity, highlighting the importance of this functional group conversion in medicinal chemistry research. researchgate.net

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Phenylbutanal | Potassium permanganate | 2-Phenylbutanoic acid | |

| 2,2-Dimethyl-4-phenylbutanal | Chromium trioxide | 2,2-dimethyl-4-phenylbutanoic acid | smolecule.com |

| (2S,3S)-nitro-butanal derivatives | Not specified | Corresponding carboxylic acids | mdpi.comresearchgate.net |

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-methyl-4-phenylbutan-1-ol. This can be accomplished with standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Stereoselective reductions are of particular interest for producing chiral alcohols. For example, the synthesis of (R)-2-methyl-4-phenylbutan-1-ol has been documented, demonstrating that the aldehyde can be reduced in a controlled manner to yield a specific enantiomer. ub.edu The stereochemical course of such reductions can be influenced by the choice of reducing agent and the presence of adjacent chiral centers. cdnsciencepub.com Biocatalytic methods, using enzymes such as ketone reductases, also offer a powerful approach for achieving high enantioselectivity in the reduction of carbonyl compounds to chiral alcohols. unimi.it

| Starting Material | Reducing Agent | Product | Stereochemistry | Reference |

| (R)-2-methyl-4-phenylbutanal | Not specified | (R)-2-methyl-4-phenylbutan-1-ol | R | ub.edu |

| 2-Phenylbutanal | Sodium borohydride | 2-Phenylbutanol | Racemic/Not specified | |

| 2,2-Dimethyl-4-phenylbutanal | Lithium aluminum hydride | 2,2-dimethyl-4-phenylbutanol | Racemic/Not specified | smolecule.com |

Formation of Imines and Related Derivatives

This compound readily reacts with primary amines to form imines (or Schiff bases). This condensation reaction is fundamental in both synthetic chemistry and biochemistry. The formation of an imine is a crucial step in many organocatalytic reactions where the amine catalyst activates the aldehyde substrate by converting it into a more reactive enamine intermediate. mdpi.comrsc.org

Furthermore, imines derived from this aldehyde are valuable synthetic intermediates themselves. In one study, a new chiral porphyrin imine was synthesized from (S)-3-benzyl-2-methyl-4-phenylbutanal, a structural isomer of the target compound. nih.gov This chiral imine was then complexed with manganese and used as a catalyst for asymmetric epoxidation reactions, demonstrating how derivatives of this compound can be incorporated into larger, functional catalytic systems. nih.gov In other advanced applications, transient imine directing groups have been utilized to facilitate palladium-catalyzed C(sp³)–H functionalization of tertiary aldehydes, showcasing a modern approach to activating otherwise inert positions in the molecule. rsc.org

Catalyst Design and Ligand Development Utilizing this compound Derivatives

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. Scaffolds derived from this compound have proven valuable in the design of specialized ligands that can effectively control the stereochemical outcome of catalytic reactions.

The chiral porphyrin imine synthesized from (S)-3-Benzyl-2-methyl-4-phenylbutanal serves as a sophisticated chiral ligand. researchgate.netresearchgate.net This ligand coordinates with a metal center, typically manganese, to form a chiral metal complex. nih.govresearchgate.net The porphyrin macrocycle provides a rigid and sterically defined environment around the metal. The chiral imine group, originating from the aldehyde, creates a chiral pocket that directs the approach of substrates, thereby enabling enantioselective transformations. researchgate.net The combination of the porphyrin's inherent structure and the specific chirality introduced by the aldehyde derivative is crucial for its function in asymmetric catalysis.

The manganese complex of the chiral porphyrin imine ligand derived from (S)-3-Benzyl-2-methyl-4-phenylbutanal is an effective catalyst for the asymmetric epoxidation of styrene (B11656) derivatives. nih.govresearchgate.net This reaction converts the alkene group of styrene into a chiral epoxide, a valuable building block in organic synthesis.

Research has shown that this catalytic system achieves high yields and excellent enantioselectivity (ee). nih.govresearchgate.net The effectiveness of the catalyst is particularly noteworthy for styrene derivatives that possess electron-withdrawing groups. In these cases, the corresponding chiral epoxides have been produced in yields of up to 98% and with enantiomeric excesses as high as 99%. nih.govresearchgate.netresearchgate.net The proposed mechanism for this catalytic asymmetric epoxidation involves the transfer of an oxygen atom from an oxidant to the alkene, a process that is stereochemically controlled by the chiral catalyst. nih.gov

Table 1: Asymmetric Epoxidation of Styrene Derivatives

| Substrate Type | Catalyst | Max. Yield (%) | Max. Enantiomeric Excess (ee %) |

| Styrene Derivatives with Electron-Withdrawing Groups | Manganese complex of chiral porphyrin imine | 98 | 99 |

Computational and Theoretical Chemistry Studies of 2 Methyl 4 Phenylbutanal

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a cornerstone of computational chemistry for studying reaction mechanisms.

Understanding Activation Modes in Catalytic Processes

Future DFT studies on 2-Methyl-4-phenylbutanal could provide critical insights into how catalysts activate this molecule in various chemical transformations. By modeling the interaction between the aldehyde and different catalysts (e.g., organocatalysts, metal complexes), researchers could determine the most likely modes of activation. This would involve calculating the energies of different catalyst-substrate complexes and identifying the specific orbitals involved in the interaction, thereby revealing how the catalyst lowers the activation energy of a reaction.

Elucidation of Transition States and Energetics in Stereoselective Syntheses

The synthesis of a specific stereoisomer of this compound is of significant interest. DFT calculations are instrumental in elucidating the transition states of stereoselective reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of the transition states leading to different stereoisomers. Comparing the relative energies of these transition states allows for the prediction of the major product, providing a theoretical basis for the observed stereoselectivity. For this compound, this would be invaluable for designing more efficient and selective synthetic routes.

Prediction and Validation of Enantioselectivity and Diastereoselectivity

Computational chemistry offers predictive power in asymmetric synthesis, allowing for the rational design of catalysts and reaction conditions.

Correlation Between Experimental and Computed Enantiomeric Excess

A key validation of computational models is the correlation between calculated and experimentally determined enantiomeric excess (ee). For a given stereoselective synthesis of this compound, one could, in principle, calculate the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. The theoretical enantiomeric excess can then be predicted using the following relationship derived from the Eyring equation. A strong correlation between the predicted and experimental ee across a range of catalysts or conditions would validate the computational model, enabling its use for in silico screening of new catalysts.

Hypothetical Data Table for Future Studies:

| Catalyst | Experimental ee (%) | Computed ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Catalyst A | Data not available | Data not available | Data not available |

| Catalyst B | Data not available | Data not available | Data not available |

| Catalyst C | Data not available | Data not available | Data not available |

| Catalyst D | Data not available | Data not available | Data not available |

Molecular Modeling and Docking Simulations for Derivatives

Molecular modeling and docking are powerful tools to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Analysis of Ligand-Receptor Interactions for Biological Activity

Should derivatives of this compound be investigated for potential biological activity, molecular docking simulations would be a crucial first step. These simulations would predict the preferred binding orientation of the derivatives within the active site of a target receptor. The analysis of these docked poses would reveal key ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives.

Hypothetical Docking Simulation Data for a this compound Derivative:

| Receptor Target | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Enzyme X | Derivative 1 | Data not available | Data not available |

| Receptor Y | Derivative 1 | Data not available | Data not available |

| Enzyme X | Derivative 2 | Data not available | Data not available |

| Receptor Y | Derivative 2 | Data not available | Data not available |

Conformational Analysis of Chiral Derivatives

This compound is a chiral molecule due to the stereocenter at the second carbon atom. The spatial arrangement of the atoms, or conformation, of its chiral derivatives can significantly influence their interaction with olfactory receptors, leading to different scent perceptions. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible.

Computational methods are indispensable for exploring the conformational landscape of chiral molecules. The two main approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM). springernature.comunipd.itnih.gov

Molecular Mechanics (MM): This method uses classical physics to approximate the potential energy of a molecule. nih.gov The molecule is treated as a collection of atoms held together by springs representing the bonds. The total steric energy is calculated as the sum of energies from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). youtube.com MM methods are computationally efficient and are well-suited for rapidly exploring the vast conformational space of flexible molecules to identify a set of low-energy conformers. nih.gov

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. springernature.com While computationally more expensive than MM, QM calculations can be used to refine the geometries and relative energies of the low-energy conformers identified by an initial MM search. unipd.it This dual approach, using MM for broad searching and QM for refinement, is a common strategy in conformational analysis. nih.gov

For the chiral derivatives of this compound, a systematic conformational search would be performed. This involves rotating the molecule around its single bonds in discrete steps and calculating the energy of each resulting conformation. The identified low-energy conformers, or local minima on the potential energy surface, would then be compared. The analysis would focus on the relative energies of the conformers and the energy barriers between them. The results of such an analysis can be presented in a data table, as shown hypothetically below for a generic chiral derivative.

Table 1: Hypothetical Conformational Analysis Data for a Chiral Derivative of this compound

| Conformer | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - QM (DFT) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | 0.00 | 0.00 | C1-C2-C3-C4: 178.5 |

| 2 | 1.25 | 1.10 | C1-C2-C3-C4: 65.2 |

| 3 | 1.80 | 1.65 | C1-C2-C3-C4: -68.9 |

Chiroptical spectroscopy, supported by DFT calculations, can provide valuable data for understanding the conformational behavior of chiral compounds and assigning their absolute configuration. mdpi.com The ability of each stereoisomer to mimic natural peptides can be evaluated and correlated with its experimental activity. springernature.com

In Silico Approaches to Structure-Activity Relationship Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity or properties of molecules based on their chemical structure. nih.gov In the context of fragrance chemistry, QSAR models aim to establish a mathematical relationship between the structural features of a molecule and its olfactory properties, such as odor character and intensity. nih.govresearcher.life

For this compound and its analogs, a QSAR study would involve the following steps:

Data Set Collection: A dataset of molecules structurally related to this compound with known odor properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., neural networks, support vector machines), would be used to build a model that correlates the descriptors with the observed odor properties. nih.govplos.org

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. acs.org

A hypothetical QSAR model for predicting the floral odor intensity of phenylbutanal derivatives might look like the following equation:

Odor Intensity = a(logP) + b(Molecular Weight) + c(Dipole Moment) + d*

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis.

The insights gained from such a model could guide the synthesis of new derivatives of this compound with enhanced or modified fragrance profiles. For instance, if the model indicates that a higher dipole moment is correlated with a stronger floral note, chemists could focus on introducing polar functional groups into the molecule.

Recent advancements in computational methods also include the use of deep learning and graph neural networks to predict odor characteristics from molecular structures, offering a more sophisticated approach to understanding structure-odor relationships. nih.govresearcher.life These models can learn complex patterns in the data and have shown high accuracy in predicting odor profiles. nih.gov

Research on Biological Activities and Pharmacological Relevance of 2 Methyl 4 Phenylbutanal Derivatives

Structure-Activity Relationships (SAR) of 2-Methyl-4-phenylbutanal Analogues

The exploration of structure-activity relationships (SAR) is a critical component in the field of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, a systematic understanding of SAR would be invaluable for the rational design of novel derivatives with enhanced or specific pharmacological profiles. However, based on currently available scientific literature, detailed SAR studies focusing specifically on a broad range of this compound analogues and their biological efficacy are not extensively documented.

Impact of Specific Substituent Patterns on Biological Efficacy

While direct and comprehensive research on the impact of specific substituent patterns on the biological efficacy of this compound analogues is limited, general principles of medicinal chemistry suggest that modifications to its structure could significantly alter its activity. Key areas for potential modification would include the phenyl ring, the aliphatic chain, and the aldehyde functional group.

Hypothetically, the introduction of various substituents—such as halogens, alkyl, alkoxy, or nitro groups—at different positions on the phenyl ring could influence pharmacokinetic and pharmacodynamic properties. These changes could affect the molecule's polarity, lipophilicity, and electronic distribution, which in turn could impact its ability to interact with biological targets. The nature, position, and size of these substituents would be critical factors in determining the resulting biological effect.

To illustrate the potential for SAR studies, the following interactive table outlines hypothetical modifications and their potential impact on biological efficacy, based on general principles.

| Modification Site | Substituent Type | Potential Impact on Biological Efficacy |

| Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Could enhance binding affinity to certain targets through altered electronic interactions. |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | May increase metabolic susceptibility or alter receptor interactions. |

| Phenyl Ring | Halogens (e.g., -F, -Cl, -Br) | Can improve membrane permeability and binding interactions (halogen bonding). |

| Aliphatic Chain | Alteration of chain length | Could affect the spatial orientation and flexibility of the molecule, influencing target binding. |

| Aliphatic Chain | Introduction of unsaturation | May introduce conformational rigidity, potentially leading to higher receptor selectivity. |

| Aldehyde Group | Reduction to an alcohol | Would significantly alter the chemical reactivity and potential for covalent bond formation with targets. |

| Aldehyde Group | Oxidation to a carboxylic acid | Would increase polarity and could introduce new ionic interactions with biological targets. |

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound analogues is not widely available.

Stereochemical Influence on Pharmacological Profiles

The stereochemistry of a molecule is a crucial determinant of its pharmacological profile, as biological systems, such as enzymes and receptors, are chiral. This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-Methyl-4-phenylbutanal and (S)-2-Methyl-4-phenylbutanal. The spatial arrangement of the methyl group at this position can lead to significant differences in how each enantiomer interacts with a chiral biological target.

While specific studies detailing the distinct pharmacological profiles of the individual enantiomers of this compound are not prevalent in the literature, it is a well-established principle that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity. One enantiomer may fit perfectly into a binding site, leading to a desired therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or could even be responsible for undesirable side effects.

The synthesis of stereochemically pure analogues is therefore a critical step in drug discovery and development. The following table highlights the potential differences in pharmacological profiles that could be observed between the enantiomers of this compound derivatives.

| Stereochemical Aspect | Potential Influence on Pharmacological Profile |

| Enantiomeric Purity | The (R)- and (S)-enantiomers could exhibit quantitative differences in potency and efficacy. |

| One enantiomer might be responsible for the desired therapeutic activity (eutomer), while the other is less active or inactive (distomer). | |

| The enantiomers could have qualitatively different biological activities, interacting with different receptors or enzymes. | |

| Diastereomers | Introduction of additional chiral centers would lead to diastereomers, each with a unique three-dimensional structure and potentially distinct pharmacological properties. |

This table outlines general principles of stereochemistry in pharmacology, as specific comparative data for the enantiomers of this compound analogues is not extensively reported.

Role as Synthetic Precursors to Biologically Active Compounds (e.g., Baulamycin Antibiotics)

While direct biological activity studies on this compound and its close analogues are not widely published, the compound serves as a valuable and recognized synthetic precursor in the total synthesis of complex, biologically active natural products. A notable example is its role in the synthesis of the Baulamycin antibiotics. researchgate.net

The baulamycins are a class of broad-spectrum antibiotics that have garnered significant interest due to their novel structure and potential for a unique mechanism of bactericidal activity. morressier.com The total synthesis of these complex molecules is a challenging endeavor, and the use of well-defined chiral building blocks is essential.

In a reported total synthesis of Baulamycin A, a derivative of this compound is utilized as a key starting material for constructing a significant portion of the molecule's carbon skeleton. The synthesis strategy often involves stereoselective reactions to install the necessary chiral centers, and starting with a precursor that already contains some of the required structural features, such as the phenyl-containing side chain found in this compound, can streamline the synthetic route. The ability to devise a scalable synthesis provides access to not only the natural products themselves but also to unnatural derivatives, which is crucial for interrogating structure-activity relationships within the baulamycin scaffold. morressier.com The development of a convergent and fully stereo-controlled synthetic route highlights the importance of precursors like this compound in enabling the production of these scarce and medicinally promising antibiotics. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more environmentally friendly methods for producing fragrance compounds like 2-Methyl-4-phenylbutanal. bynez.comresearchgate.net Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Research is ongoing to identify and engineer enzymes, such as carboxylic acid reductases and enoate reductases, that can perform specific steps in the synthesis of chiral fragrance aldehydes. nih.govmdpi.com Chemo-enzymatic cascades, which combine chemical and biological steps, are a promising approach for the efficient production of aromatic aldehydes from renewable starting materials like phenylpropenes. rsc.org

Flow Chemistry: Continuous flow technology presents a sustainable and efficient manufacturing process for fine chemicals, including odorants. nih.govresearchgate.net This methodology allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov The synthesis of fragrance aldehydes through reactions like aldol (B89426) condensations has been successfully demonstrated in flow reactors. beilstein-journals.org

Green Solvents and Catalysts: A significant focus is on replacing hazardous organic solvents with greener alternatives such as water or bio-based solvents. researchgate.net The development of innovative, recyclable catalysts is also crucial for improving the atom economy and reducing by-products in fragrance synthesis. researchgate.net

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, use of renewable resources. nih.govmdpi.com | Enzyme discovery and engineering, development of chemo-enzymatic cascades. rsc.org |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and potential for automation. nih.govnih.gov | Optimization of reaction conditions in microreactors, integration of catalytic converters. researchgate.net |

| Green Solvents/Catalysts | Reduced environmental impact, improved atom economy, catalyst recyclability. researchgate.net | Application of water and bio-solvents, development of heterogeneous catalysts. researchgate.net |

Exploration of New Catalytic Transformations

Future research will likely explore novel catalytic methods to synthesize and functionalize this compound, with a particular emphasis on asymmetric synthesis to produce specific enantiomers that may possess unique olfactory or biological properties.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of aldehydes is a significant area of research. chimia.ch Strategies such as asymmetric isomerization of allylic alcohols and anti-Markovnikov hydroboration of olefins are being explored to create chiral aldehydes. chimia.ch Dinuclear zinc complexes have also been shown to be effective in the asymmetric addition of functional groups to aromatic aldehydes. rsc.org

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis that can streamline the production of complex molecules. Photoredox and cobalt triple catalysis have been used for the desaturative synthesis of aromatic aldehydes from saturated precursors, offering a mechanistically distinct approach. nih.gov

Cascade Reactions: The development of multifunctional catalysts that can facilitate multiple reaction steps in a single pot is a key goal for efficient synthesis. For instance, supported bimetallic catalysts have been used for the one-pot synthesis of 4-phenylbutan-2-ones through a dehydrogenation-aldol condensation-hydrogenation cascade. figshare.com

Expansion of Biological Screening for Therapeutic Discoveries

While primarily known for its fragrance, the structural motif of this compound and its derivatives could hold untapped therapeutic potential. Future research is expected to involve broader biological screening of this and related compounds. Although direct studies on this compound are limited, research on similar structures provides a basis for this exploration. For instance, 4-Phenylbutanal (B95494) has been noted for potential anti-inflammatory, antioxidant, and neuroprotective effects. smolecule.com

Future screening could investigate activities in areas such as:

Antimicrobial and antiviral properties.

Anti-inflammatory effects.

Central nervous system activity.

Anticancer potential.

The aldehyde functional group is reactive and can form Schiff bases with amino groups in biological macromolecules, which could be a mechanism for therapeutic action. acs.org

Advanced Materials Science Applications Based on this compound Scaffolds

The chemical structure of this compound, featuring both an aldehyde group and an aromatic ring, makes it a potential building block for novel functional materials.

Polymer Synthesis: The aldehyde functionality can be used in polymerization reactions. For example, cyclic ketene (B1206846) acetals, which can be synthesized from related phenyl-substituted structures, are used in radical ring-opening polymerization to create degradable polymers. rsc.org The incorporation of the this compound scaffold into polymer backbones could impart specific properties such as thermal stability or optical characteristics.

Functionalized Surfaces: Aromatic aldehydes can be immobilized on surfaces, such as iron oxide nanoparticles, to create functional materials. acs.org These aldehyde-functionalized materials have potential applications in areas like drug capture and delivery, where the aldehyde group can react with amine-containing therapeutic agents. acs.org

Self-Assembled Materials: The condensation of aromatic aldehydes with other molecules can lead to the formation of self-assembling structures with interesting photophysical properties, which could be utilized in advanced functional materials. acs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-phenylbutanal, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can involve Friedel-Crafts alkylation of benzene derivatives followed by oxidation of intermediates, such as converting 2-Methyl-4-phenyl-2-butanol (a structural analog) via controlled oxidation using reagents like pyridinium chlorochromate (PCC) . Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients to maximize yield. Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy can identify optimal reaction termination points .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly to confirm aldehyde proton resonance (δ 9-10 ppm) and phenyl group integration. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks). Cross-referencing with high-purity reference standards (e.g., pharmacopeial-grade reagents in ) ensures data reliability. Discrepancies in spectral data should prompt re-analysis under controlled humidity/temperature to rule out degradation .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

- Methodological Answer : Stability studies should assess photodegradation (via UV-light exposure), hydrolysis (under varying pH), and thermal decomposition (using accelerated aging at 40–60°C). High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while gas chromatography (GC) quantifies volatile byproducts. Experimental controls must include inert atmosphere storage (e.g., argon) to isolate oxidation effects .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for reactions like Grignard additions. Software tools (e.g., Gaussian, ORCA) simulate electron density maps to identify electrophilic sites (e.g., aldehyde carbonyl). Molecular dynamics (MD) simulations further explore solvent effects on reaction pathways. Validation requires comparing computational results with experimental kinetic data .

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

- Methodological Answer : Contradictions may arise from impurities or isomerization. Re-synthesize the compound using high-purity precursors (e.g., ACS-grade reagents per ), and characterize with hyphenated techniques (e.g., LC-MS/MS). Statistical tools like principal component analysis (PCA) can cluster spectral datasets to identify outlier conditions (e.g., solvent polarity effects on NMR shifts) .

Q. What strategies elucidate mechanistic pathways of this compound in catalytic asymmetric synthesis?

- Methodological Answer : Isotopic labeling (e.g., deuterium at the aldehyde position) tracks hydrogen transfer in chiral induction. In-situ attenuated total reflectance (ATR)-IR monitors intermediate formation during catalysis. Stereochemical outcomes are validated via X-ray crystallography of enantiomerically pure derivatives. Mechanistic proposals must align with Eyring plot-derived activation parameters .

Methodological Notes

- Experimental Design : Use factorial designs to test multiple variables (e.g., solvent, catalyst loading) efficiently. Include negative controls (e.g., reagent-free reactions) to identify side reactions .

- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + IR) and reference databases (e.g., ChemSpider ).

- Contradiction Management : Replicate studies under identical conditions and apply Bland-Altman analysis to quantify inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.